Ajmaline
Overview
Description
Ajmaline is an alkaloid classified as a 1-A antiarrhythmic agent . It is often used to induce arrhythmic contraction in patients suspected of having Brugada syndrome . The compound was first isolated from the roots of Rauvolfia serpentina . It can be found in most species of the genus Rauvolfia as well as Catharanthus roseus .
Synthesis Analysis
Ajmaline is a monoterpenoid indole alkaloid, composed of an indole from tryptophan and a terpenoid from iridoid glucoside secologanin . Tryptophan decarboxylase (TDC) remodels tryptophan into tryptamine. Strictosidine synthase (STR) uses a Pictet–Spengler reaction to form strictosidine from tryptamine and secologanin .
Molecular Structure Analysis
Ajmaline has a complex structure based on a six-membered ring system harbouring nine chiral carbon atoms . The molecular weight is 326.43 g/mol and the molecular formula is C20H26N2O2 .
Chemical Reactions Analysis
Ajmaline is a class 1A antiarrhythmic agent that interferes with the sodium channel . It also acts on potassium and calcium currents, as well as mitochondria and metabolic pathways .
Physical And Chemical Properties Analysis
Ajmaline is a small molecule with an average weight of 326.4326 and a mono-isotopic weight of 326.199428086 . Its chemical formula is C20H26N2O2 .
Scientific Research Applications
1. Anti-arrhythmic Properties and Action on Potassium Channels Ajmaline is recognized for its class Ia anti-arrhythmic properties, primarily used in treating ventricular tachyarrhythmia. Its mechanism includes blocking human ether-a-go-go-related gene (HERG) potassium channels, which play a crucial role in cardiac repolarization. The blockade of these channels by ajmaline can contribute to its anti-arrhythmic efficacy as well as its pro-arrhythmic potential. This is a significant finding in understanding ajmaline's role in managing cardiac arrhythmias (Kiesecker et al., 2004).
2. Effects on Atrioventricular Node Ajmaline has been shown to modify the rate-dependent properties of the atrioventricular (AV) node. It decreases facilitation and fatigue of the AV node and prolongs the effective refractory period in a rate-dependent manner. These effects are crucial in understanding ajmaline’s role in experimental AV re-entrant tachycardia and its ability to terminate re-entrant supraventricular tachycardia (Nayebpour et al., 2001).
3. Role in Brugada Syndrome Ajmaline is used to unmask the type-1 Brugada syndrome electrocardiogram pattern, aiding in diagnosing this syndrome. It is not just a sodium-channel blocker; ajmaline also influences potassium and calcium currents, as well as mitochondria and metabolic pathways. This broader impact of ajmaline is vital in understanding its role in the complex mechanism of Brugada syndrome (Monasky et al., 2021).
4. Molecular Architecture of Ajmaline Biosynthetic Pathway The biosynthetic pathway of ajmaline in Rauvolfia serpentina, involving around fifteen enzymes, has been extensively studied. Understanding the molecular architecture of these enzymes provides insights into the complex structure of ajmaline and its biosynthesis. This research contributes to the potential for protein engineering and the creation of new alkaloids (Stöckigt et al., 2007).
5. Cardiac Cluster Response in Brugada Syndrome In research using human-induced pluripotent stem cell (hiPSC)-derived cardiomyocytes, ajmaline was found to block both INa and IKr currents. This study aimed to identify ajmaline's mode of action in hiPSC-derived cardiomyocytes and to establish a Brugada syndrome model for testing ajmaline response differences between patients and controls. Understanding ajmaline’s impact at the cellular level helps in comprehending its role in Brugada syndrome management (Miller et al., 2017).
Safety And Hazards
properties
IUPAC Name |
(1R,9R,10S,12R,13S,14R,16S,17S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3/t10-,11-,14-,15-,16-,17-,18+,19+,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDRUOGAGYHKKD-RQBLFBSQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@@H]2C[C@H]3[C@H]4[C@@]5(C[C@@H]([C@H]2[C@H]5O)N3[C@@H]1O)C6=CC=CC=C6N4C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ajmaline | |
CAS RN |
4360-12-7 | |
Record name | Ajmaline [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004360127 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ajmaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.219 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AJMALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PON08459R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.